N-(3-fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(3-fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-(3-fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- N-(3-bromophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- N-(3-methylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(3-fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can impart specific electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
N-(3-fluorophenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-12(2)17-16(18(24)20-14-8-6-7-13(19)11-14)21-22-23(17)15-9-4-3-5-10-15/h3-12H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSDODGATCVIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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